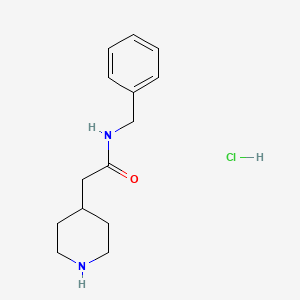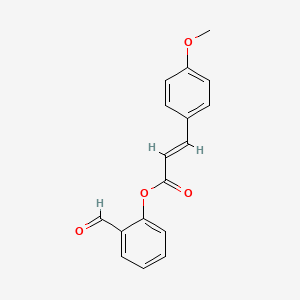
2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is a chemical compound with the molecular formula C17H16O4. It is also known as 2-Formyl-3-(4-Methoxyphenyl)Acrylic Acid Phenyl Ester. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
The exact mechanism of action of 2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is still under investigation. However, studies suggest that the compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the growth of bacteria by disrupting the cell membrane and inhibiting the synthesis of essential proteins.
Biochemical and Physiological Effects:
Studies have shown that 2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate has no significant toxic effects on normal cells. However, it has been found to induce apoptosis in cancer cells, which is a desirable effect in cancer treatment. The compound has also been found to inhibit the growth of various bacterial strains, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate in lab experiments is its high yield synthesis method. The compound is also stable and can be easily stored. However, one of the limitations is that the exact mechanism of action is still not fully understood, which may hinder its potential applications.
Future Directions
There are several future directions for the study of 2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate. One potential direction is to investigate its potential applications in the development of new antibiotics. Another direction is to study its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Furthermore, the compound can be studied for its potential applications in materials science, such as in the development of new polymers and coatings.
Conclusion:
In conclusion, 2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is a promising compound with potential applications in various fields of science. Its synthesis method is simple and yields high amounts of the compound. Studies have shown its potential use in the treatment of cancer and as an antimicrobial agent. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.
Synthesis Methods
The synthesis of 2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate can be achieved through various methods. One of the commonly used methods is the Claisen-Schmidt condensation reaction between 2-formylphenol and p-anisaldehyde in the presence of a base such as NaOH or KOH. The reaction yields the desired product as a yellow solid with a high yield.
Scientific Research Applications
The compound 2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate has been extensively studied for its potential applications in various fields of science. In the field of medicine, this compound has shown promising results in the treatment of cancer due to its ability to induce apoptosis in cancer cells. In addition, it has also been studied for its antimicrobial properties against various bacterial strains.
properties
IUPAC Name |
(2-formylphenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-15-9-6-13(7-10-15)8-11-17(19)21-16-5-3-2-4-14(16)12-18/h2-12H,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNVWIQSYRHMNY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2973256.png)
![Ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2973258.png)
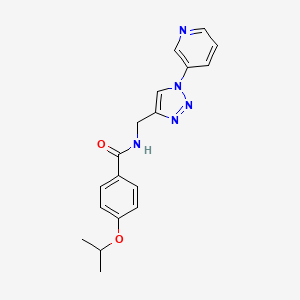
![2-[(3-Bromo-4-methylphenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2973261.png)
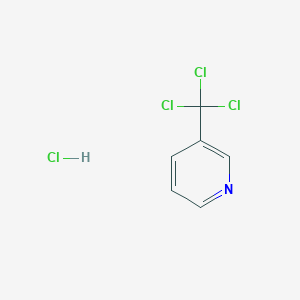
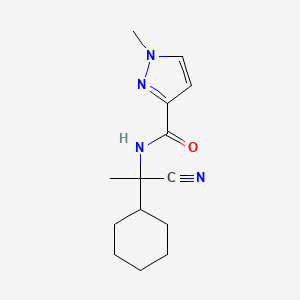
![N-(1H-Indazol-6-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2973265.png)
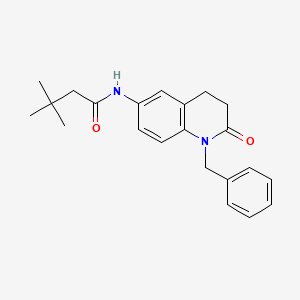
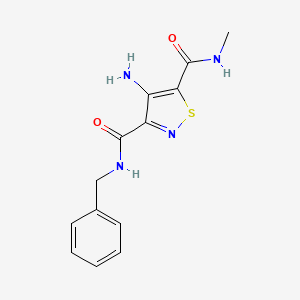
![3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+](/img/structure/B2973268.png)
![(Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2973270.png)

![6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2973277.png)
